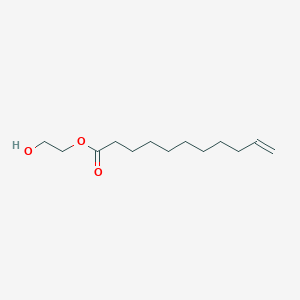

10-Undecenoic acid, 2-hydroxyethyl ester

Description

Properties

CAS No. |

107728-77-8 |

|---|---|

Molecular Formula |

C13H24O3 |

Molecular Weight |

228.33 g/mol |

IUPAC Name |

2-hydroxyethyl undec-10-enoate |

InChI |

InChI=1S/C13H24O3/c1-2-3-4-5-6-7-8-9-10-13(15)16-12-11-14/h2,14H,1,3-12H2 |

InChI Key |

JMGKCDPBDHOOPT-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)OCCO |

Related CAS |

67719-56-6 |

Origin of Product |

United States |

Preparation Methods

Steglich Esterification Using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP)

The Steglich esterification method employs DCC as a coupling agent and DMAP as a catalyst to activate the carboxylic acid group of 10-undecenoic acid for reaction with 2-hydroxyethyl methacrylate. A study by the Federal University of Santa Catarina demonstrated that this method achieves 90% conversion under solvent-free conditions at 50°C within 24 hours. The reaction proceeds via the formation of an active ester intermediate, which reacts with the hydroxyl group of the alcohol.

Key reaction parameters:

- Molar ratio: 1:1 (acid:alcohol)

- Catalyst loading: 1 wt% DMAP

- Temperature: 50°C

- Yield: 90% (quantified via gas chromatography)

While efficient, this method generates stoichiometric amounts of dicyclohexylurea as a byproduct, necessitating purification steps.

Enzymatic Esterification Using Novozym 435 Lipase

Enzymatic esterification with immobilized lipases offers a greener alternative. Novozym 435 (Candida antarctica lipase B) catalyzes the reaction between 10-undecenoic acid and 2-hydroxyethyl methacrylate with 90% conversion under mild conditions (50°C, solvent-free). The enzyme’s reusability was validated over 10 cycles, with no significant loss in activity (Table 1).

Table 1: Enzymatic Esterification Efficiency Over Successive Cycles

| Cycle | Conversion (%) |

|---|---|

| 1 | 90 |

| 2 | 89 |

| 3 | 88 |

| ... | ... |

| 10 | 85 |

This method avoids toxic catalysts and byproducts, aligning with green chemistry principles.

Transesterification Catalyzed by Metal Oxides

Transesterification of ethyl-10-undecenoate with ethylene glycol using metal oxide catalysts provides a scalable route. Vanadium pentoxide (V₂O₅) exhibited the highest activity, achieving 56% diester yield at 100°C in 23 hours (Table 2). Adjusting the molar ratio of ethylene glycol to ethyl ester favors monoester formation.

Table 2: Catalyst Screening for Transesterification

| Catalyst | Monoester Yield (%) | Diester Yield (%) |

|---|---|---|

| V₂O₅ | 8.2 | 56.0 |

| TiO₂ | 3.5 | 1.2 |

| ZnO | 2.1 | 0.8 |

Optimization of reaction time and temperature could further enhance monoester selectivity.

Comparative Analysis of Methodologies

- Steglich Esterification: High yields but generates toxic byproducts.

- Enzymatic Catalysis: Sustainable and reusable, yet enzyme cost may limit industrial application.

- Transesterification: Scalable but requires optimization for monoester selectivity.

- Fischer Esterification: Cost-effective but lower yields and harsher conditions.

Applications in Polymer Science

The ester’s dual double bonds enable its use in thiol-ene polymerizations, yielding poly(thioether-esters) with molar weights up to 11 kDa . In miniemulsion systems, particle diameters of 150–240 nm were achieved, demonstrating its utility in nanotechnology.

Chemical Reactions Analysis

Types of Reactions

10-Undecenoic acid, 2-hydroxyethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to 10-undecenoic acid and 2-hydroxyethanol in the presence of an acid or base.

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids and aldehydes.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis involves the use of a strong acid like hydrochloric acid, while basic hydrolysis (saponification) uses a strong base like sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

Hydrolysis: 10-Undecenoic acid and 2-hydroxyethanol.

Oxidation: Carboxylic acids and aldehydes.

Substitution: Various substituted esters depending on the reagents used.

Scientific Research Applications

10-Undecenoic acid, 2-hydroxyethyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.

Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.

Medicine: Research is ongoing to explore its potential as an antifungal agent and its use in drug delivery systems.

Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-undecenoic acid, 2-hydroxyethyl ester varies depending on its application. In antimicrobial applications, it is believed to disrupt the cell membrane of microorganisms, leading to cell death. The compound may also interfere with the synthesis of essential fatty acids in microbial cells, inhibiting their growth and proliferation.

Comparison with Similar Compounds

Table 1: Key Properties of 10-Undecenoic Acid Esters and Related Compounds

*Calculated molecular formula based on 10-undecenoic acid (C₁₁H₂₀O₂) + ethylene glycol substitution.

Functional and Application Differences

- 2-Hydroxyethyl Esters (e.g., Hexadecanoic acid, 2-hydroxyethyl ester): The hydroxyl group enhances metal surface adhesion, making these esters effective as lubricity enhancers in diesel fuels . Similar properties are anticipated for 10-undecenoic acid, 2-hydroxyethyl ester, though direct evidence is lacking .

- Methyl/ethyl esters: Lower molecular weight esters like methyl 10-undecenoate are volatile and used in flavoring agents (e.g., quail yolk oil extracts) or anti-diabetic phytochemical formulations .

- Long-chain alkyl esters (butyl, pentyl) : Increased hydrophobicity improves stability in cosmetic or industrial formulations requiring prolonged release .

- Vinyl esters : Polymerizable groups enable crosslinking in coatings or adhesives, as seen in acrylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.